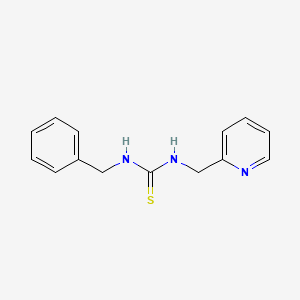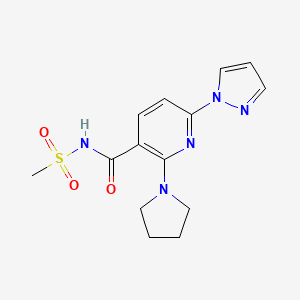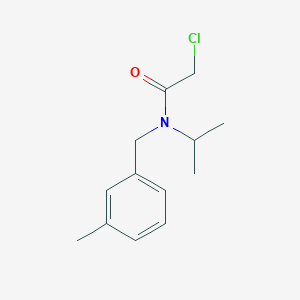propylamine CAS No. 1251123-32-6](/img/structure/B2733666.png)
[(3-Bromophenyl)methyl](ethyl)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)methylpropylamine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound consists of a bromophenyl group attached to a methyl group, which is further connected to an ethyl and propylamine group. The presence of the bromine atom in the phenyl ring imparts distinct chemical properties to the compound, making it a subject of interest in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)methylpropylamine typically involves the reaction of 3-bromobenzyl chloride with ethylamine and propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (3-Bromophenyl)methylpropylamine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromophenyl)methylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(3-Bromophenyl)methylpropylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Bromophenyl)methylpropylamine involves its interaction with specific molecular targets and pathways. The bromine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to target molecules. Additionally, the amine groups can form hydrogen bonds and electrostatic interactions with biological targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
(3-Bromophenyl)methylpropylamine can be compared with other similar compounds, such as:
(3-Chlorophenyl)methylpropylamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(3-Fluorophenyl)methylpropylamine: Contains a fluorine atom, which can significantly alter the compound’s chemical behavior and biological activity.
(3-Methylphenyl)methylpropylamine: Lacks a halogen atom, resulting in different chemical and physical properties.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-ethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-3-8-14(4-2)10-11-6-5-7-12(13)9-11/h5-7,9H,3-4,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNSUYZWNAIYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2733587.png)


![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2733592.png)
![3-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B2733595.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2733596.png)
![2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinylamine](/img/structure/B2733597.png)
![5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2733598.png)


![(2S)-2-[[1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2733603.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2733606.png)
